molecular formula C11H26N2Si B14707372 1-Ethenyl-N,N,N',N'-tetraethyl-1-methylsilanediamine CAS No. 18023-34-2

1-Ethenyl-N,N,N',N'-tetraethyl-1-methylsilanediamine

Cat. No.: B14707372
CAS No.: 18023-34-2
M. Wt: 214.42 g/mol
InChI Key: DYEJUGFQWAGGDF-UHFFFAOYSA-N
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Description

1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is an organosilicon compound with the molecular formula C9H24N2Si It is characterized by the presence of a silanediamine core with ethenyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine typically involves the reaction of silane derivatives with appropriate amines under controlled conditions. One common method involves the reaction of a vinylsilane with N,N,N’,N’-tetraethyl-1-methylsilanediamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols) under controlled temperatures and pressures.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of silane or silazane derivatives.

    Substitution: Formation of substituted silanediamine derivatives.

Scientific Research Applications

1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine involves its interaction with molecular targets through its silanediamine core. The ethenyl group allows for further functionalization, enabling the compound to participate in various chemical reactions. The pathways involved include coordination with metal ions, formation of stable complexes, and participation in polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine (TMEDA): A similar compound with a tetramethylated ethylenediamine core.

    N,N,N’,N’-tetraethylethylenediamine: Another related compound with tetraethyl substituents.

Uniqueness

1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and properties.

Properties

CAS No.

18023-34-2

Molecular Formula

C11H26N2Si

Molecular Weight

214.42 g/mol

IUPAC Name

N-(diethylamino-ethenyl-methylsilyl)-N-ethylethanamine

InChI

InChI=1S/C11H26N2Si/c1-7-12(8-2)14(6,11-5)13(9-3)10-4/h11H,5,7-10H2,1-4,6H3

InChI Key

DYEJUGFQWAGGDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C)(C=C)N(CC)CC

Origin of Product

United States

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